methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H18ClFN2O7S and its molecular weight is 484.88. The purity is usually 95%.
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Biological Activity
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and has garnered attention for its various pharmacological properties.
Chemical Structure and Properties
The structure of the compound can be described by the following key characteristics:
- Molecular Formula : C22H23ClN2O7S
- Molecular Weight : 494.9 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been found to inhibit the proliferation of cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
2. Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of matrix metalloproteinase (MMP)-13, an enzyme implicated in the degradation of extracellular matrix components in various diseases, including osteoarthritis. The inhibition of MMPs is crucial for preventing tissue remodeling associated with cancer metastasis and inflammatory diseases.
3. Antioxidant Activity
In addition to its role in enzyme inhibition, this compound has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is vital for protecting against cellular damage and aging.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- MMP Inhibition : By binding to the active site of MMPs, it prevents substrate cleavage and subsequent tissue degradation.
- Antioxidant Mechanism : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours.
- Osteoarthritis Model : In a rat model of osteoarthritis, administration of the compound significantly reduced MMP-13 levels in synovial fluid compared to controls (p < 0.05), indicating its potential for therapeutic use in joint diseases.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Methodology | Results |
---|---|---|
Antitumor Activity | Cell Viability Assay | IC50 = 15 µM in MCF-7 cells |
MMP Inhibition | Enzyme Activity Assay | Significant reduction in MMP activity (p < 0.05) |
Antioxidant Activity | DPPH Scavenging Assay | Effective scavenging with IC50 = 20 µM |
Properties
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O7S/c1-30-16-7-10(3-6-15(16)25)18-17(19(26)31-2)14(23-20(27)24-18)9-32(28,29)11-4-5-13(22)12(21)8-11/h3-8,18,25H,9H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUWKLMZVLHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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